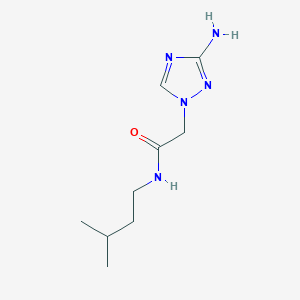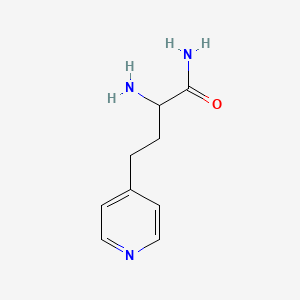
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group attached to the triazole ring and an isopentyl group attached to the acetamide moiety
Méthodes De Préparation
The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with isopentylamine in the presence of acetic anhydride. The reaction typically proceeds under mild conditions, and the product is obtained in good yield after purification.
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps can be streamlined to ensure the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group on the triazole ring can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: The compound can be reduced to form corresponding amines or hydrazines. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles such as halides or alkyl groups. Reagents like alkyl halides or acyl chlorides are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may yield amines or hydrazines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its triazole ring and amino group make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential as an enzyme inhibitor. It can interact with specific enzymes and inhibit their activity, making it a valuable tool in biochemical research.
Medicine: Triazole derivatives, including this compound, have been investigated for their potential as antimicrobial and anticancer agents. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry: The compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability and functionality.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide involves its interaction with specific molecular targets. The amino group on the triazole ring can form hydrogen bonds with target proteins, while the isopentyl group can enhance the compound’s hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, resulting in the compound’s biological effects.
Comparaison Avec Des Composés Similaires
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide can be compared with other triazole derivatives, such as:
3-Amino-1,2,4-triazole: This compound lacks the isopentyl group and has different biological activities. It is commonly used as a herbicide and enzyme inhibitor.
1,2,4-Triazole: The parent compound of the triazole family, it serves as a core structure for many biologically active molecules.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound has a benzoic acid moiety attached to the triazole ring and exhibits different biological properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H17N5O |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-(3-amino-1,2,4-triazol-1-yl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C9H17N5O/c1-7(2)3-4-11-8(15)5-14-6-12-9(10)13-14/h6-7H,3-5H2,1-2H3,(H2,10,13)(H,11,15) |
Clé InChI |
GDJFJOSJKMTLIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNC(=O)CN1C=NC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)

![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)



![N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide](/img/structure/B13625875.png)





![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13625910.png)
